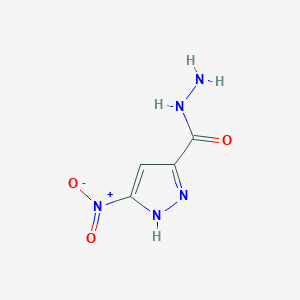

5-nitro-1H-pyrazole-3-carbohydrazide

CAS No.: 297149-33-8

Cat. No.: VC2907988

Molecular Formula: C4H5N5O3

Molecular Weight: 171.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 297149-33-8 |

|---|---|

| Molecular Formula | C4H5N5O3 |

| Molecular Weight | 171.11 g/mol |

| IUPAC Name | 5-nitro-1H-pyrazole-3-carbohydrazide |

| Standard InChI | InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) |

| Standard InChI Key | WNPZPLAIXATZIY-UHFFFAOYSA-N |

| SMILES | C1=C(NN=C1C(=O)NN)[N+](=O)[O-] |

| Canonical SMILES | C1=C(NN=C1C(=O)NN)[N+](=O)[O-] |

Introduction

Physical and Chemical Properties

5-Nitro-1H-pyrazole-3-carbohydrazide possesses several distinctive physical and chemical characteristics that define its behavior in various applications. The compound is identified by its unique molecular structure combining a pyrazole ring with functional groups that contribute to its reactivity and biological activity.

Structural Characteristics

The compound features a five-membered pyrazole heterocycle with a nitro group at the 5-position and a carbohydrazide group at the 3-position. This structural arrangement contributes significantly to the compound's chemical behavior and interaction with biological systems. The nitro group, a strong electron-withdrawing moiety, affects the electronic distribution within the molecule, while the carbohydrazide component provides potential hydrogen bonding sites for interaction with biological macromolecules.

Physical Properties

The basic physical properties of 5-nitro-1H-pyrazole-3-carbohydrazide are summarized in Table 1. These properties are fundamental to understanding the compound's behavior in various chemical and biological environments.

Table 1: Physical Properties of 5-Nitro-1H-pyrazole-3-carbohydrazide

| Property | Value |

|---|---|

| CAS Number | 297149-33-8 |

| Molecular Formula | C₄H₅N₅O₃ |

| Molecular Weight | 171.11 g/mol |

| Melting Point | 179-180°C |

| Appearance | Solid |

| Standard InChI | InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) |

| Standard InChIKey | WNPZPLAIXATZIY-UHFFFAOYSA-N |

| SMILES Notation | C1=C(NN=C1C(=O)NN)N+[O-] |

The compound exhibits a melting point of 179-180°C, which is characteristic of its crystalline structure and intermolecular forces . The molecular weight of 171.11 g/mol places it in the category of small molecules, potentially facilitating its absorption and distribution in biological systems.

Synthesis Methods

The synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide typically involves multiple reaction steps, with careful consideration of reaction conditions to ensure high yield and purity of the final product.

Standard Synthetic Route

The most common synthetic pathway for 5-nitro-1H-pyrazole-3-carbohydrazide involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. This reaction typically occurs under reflux conditions in polar solvents such as ethanol or methanol. Following the reaction, the mixture is cooled, and the product is isolated through filtration and recrystallization.

The reaction proceeds as follows:

-

The carboxylic acid group of 5-nitro-1H-pyrazole-3-carboxylic acid is activated.

-

Nucleophilic attack by the hydrazine hydrate on the activated carboxylic acid.

-

Formation of the carbohydrazide bond with the elimination of water.

-

Isolation and purification of the final product.

Alternative Synthesis Approaches

Alternative methods for synthesizing 5-nitro-1H-pyrazole-3-carbohydrazide may include one-pot tandem reactions that enhance efficiency and yield. These approaches often involve the direct conversion of ester precursors to carbohydrazides without isolating intermediate products.

Based on synthetic approaches for similar compounds, the synthesis may also involve the following steps:

-

Preparation of ethyl 5-nitro-1H-pyrazole-3-carboxylate.

-

Direct treatment of this ester with hydrazine hydrate to form the carbohydrazide through nucleophilic substitution followed by condensation .

Structural Characterization

The structural characterization of 5-nitro-1H-pyrazole-3-carbohydrazide is crucial for confirming its identity and purity. Various spectroscopic techniques are employed to elucidate its structure and properties.

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying functional groups within the compound. The IR spectrum of 5-nitro-1H-pyrazole-3-carbohydrazide typically displays characteristic absorption bands that correspond to its key functional groups.

Key IR absorption bands include:

-

NH₂ asymmetric and symmetric stretching vibrations at approximately 3350 and 3106 cm⁻¹, indicating the presence of the hydrazide group .

-

C=O stretching vibrations in the range of 1683-1737 cm⁻¹, characteristic of the carbohydrazide carbonyl group .

-

Nitro group (NO₂) stretching vibrations typically appearing around 1520-1550 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and environment of hydrogen and carbon atoms in the compound.

In the ¹H NMR spectrum, characteristic signals include:

-

A sharp singlet for the pyrazole NH proton typically appearing in the range of 12.5-14 ppm .

-

Signals for the NH protons of the hydrazide group, usually observed in the range of 10-12 ppm .

-

A signal for the pyrazole CH proton, typically appearing around 7-8 ppm.

In the ¹³C NMR spectrum, characteristic signals include:

-

Carbon signals from the pyrazole ring in the range of 120-149 ppm .

-

The carbonyl carbon of the hydrazide group, typically appearing around 159-165 ppm .

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for 5-nitro-1H-pyrazole-3-carbohydrazide would be expected at m/z 171, corresponding to its molecular weight.

Biological Activities

Research indicates that 5-nitro-1H-pyrazole-3-carbohydrazide exhibits significant biological activities, particularly in antimicrobial and anticancer domains. These properties make it a compound of interest for potential therapeutic applications.

Antimicrobial Activity

The antimicrobial activity of 5-nitro-1H-pyrazole-3-carbohydrazide is attributed to its heterocyclic structure and the presence of the nitro group. The nitro group can undergo bioreduction within microbial systems, forming reactive intermediates that may interact with vital cellular components, leading to antimicrobial effects.

The compound's structural features allow it to potentially interact with bacterial enzymes and proteins, disrupting essential cellular processes. The hydrazide moiety may also contribute to its antimicrobial activity through hydrogen bonding with bacterial targets.

Anticancer Activity

The anticancer potential of 5-nitro-1H-pyrazole-3-carbohydrazide is attributed to its ability to interact with cellular targets, potentially inhibiting specific enzymes involved in cancer cell proliferation. Similar to its antimicrobial mechanism, the nitro group may undergo bioreductive activation in cancer cells, generating reactive species that can damage cellular components.

Research on related compounds suggests that the hydrazide moiety may also play a role in anticancer activity by forming hydrogen bonds with key proteins involved in cancer cell growth and survival. The compound's relatively small size may facilitate its penetration into cancer cells, enhancing its therapeutic potential.

Chemical Reactivity and Applications

The chemical reactivity of 5-nitro-1H-pyrazole-3-carbohydrazide is largely determined by its functional groups, particularly the nitro and carbohydrazide moieties. These features enable the compound to participate in various chemical transformations and applications.

Reactivity Profile

The nitro group at the 5-position of the pyrazole ring is a strong electron-withdrawing group that influences the electronic distribution within the molecule. This affects the reactivity of the pyrazole ring toward electrophilic and nucleophilic reagents.

The carbohydrazide moiety (-CONHNH₂) contains multiple reactive sites:

-

The carbonyl group can undergo nucleophilic addition reactions.

-

The terminal NH₂ group can act as a nucleophile in condensation reactions with carbonyl compounds.

-

The NH adjacent to the carbonyl can participate in hydrogen bonding and acid-base reactions.

Applications in Synthetic Chemistry

Due to its reactive functional groups, 5-nitro-1H-pyrazole-3-carbohydrazide serves as a versatile building block in organic synthesis. The compound can be used as a precursor for constructing more complex heterocyclic systems with potential biological activities.

One significant application is in the synthesis of hydrazone derivatives through the condensation of the carbohydrazide group with various aldehydes and ketones. These hydrazone derivatives have been explored for their biological activities, including antimicrobial, antiviral, and anticancer properties .

Research Applications and Future Directions

The unique structural features and biological activities of 5-nitro-1H-pyrazole-3-carbohydrazide position it as a compound of significant interest for future research and development.

Current Research Focus

Current research on 5-nitro-1H-pyrazole-3-carbohydrazide primarily focuses on:

-

Development of novel derivatives with enhanced biological activities through structural modifications.

-

Investigation of its mechanisms of action in biological systems, particularly its interactions with cellular targets.

-

Exploration of its potential as a scaffold for the design of targeted therapeutics.

-

Study of its properties in combination with other bioactive compounds for synergistic effects.

Future Research Directions

Potential future directions for research on 5-nitro-1H-pyrazole-3-carbohydrazide include:

-

Detailed structure-activity relationship studies to optimize its biological activities.

-

Development of novel drug delivery systems to enhance its efficacy and reduce potential side effects.

-

Investigation of its potential in treating drug-resistant infections and cancer.

-

Exploration of its applications in materials science and nanotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume